Piperazine, 1-(2-propylphenyl)-

Description

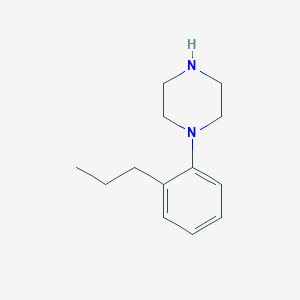

Structure

3D Structure

Properties

CAS No. |

119695-81-7 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2-propylphenyl)piperazine |

InChI |

InChI=1S/C13H20N2/c1-2-5-12-6-3-4-7-13(12)15-10-8-14-9-11-15/h3-4,6-7,14H,2,5,8-11H2,1H3 |

InChI Key |

FHIDPEUFJOUCRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations

Foundational Synthetic Routes to the Piperazine (B1678402) Heterocycle

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, can be synthesized through several classical and modern methods. One of the most fundamental approaches involves the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. nih.gov Alternatively, the direct condensation of ammonia (B1221849) with a 1,5-diketone can yield substituted pyridines, which can be precursors to other nitrogen heterocycles. beilstein-journals.org

For the synthesis of N-aryl piperazines, three main methods are predominant: the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr). nih.gov The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is particularly efficient for aminating aryl chlorides, including those that are electron-rich or sterically hindered. organic-chemistry.org SNAr reactions are also highly effective, especially when the aromatic ring is activated by electron-withdrawing groups. nih.gov For N-alkylation, common methods include nucleophilic substitution on alkyl halides or sulfonates and reductive amination using an appropriate aldehyde. nih.gov More recently, photoredox catalysis has emerged as a powerful tool, enabling the coupling of N-Boc piperazines with compounds like 1,4-dicyanobenzene. encyclopedia.pubmdpi.com

Targeted Synthesis of 1-(2-Propylphenyl)piperazine and Structurally Related Analogues

The synthesis of 1-(2-propylphenyl)piperazine specifically falls under the category of N-aryl piperazine synthesis. The most direct route involves the N-arylation of piperazine with a suitable 2-propylphenyl electrophile. Given the electronic properties of a propyl-substituted benzene (B151609) ring, palladium-catalyzed methods are highly applicable.

A likely synthetic strategy would be the Buchwald-Hartwig amination, reacting piperazine with an aryl halide such as 1-chloro-2-propylbenzene (B155286) or 1-bromo-2-propylbenzene. This reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. An alternative approach is the SNAr reaction, which would necessitate the use of a more activated substrate like 1-fluoro-2-nitro-3-propylbenzene, followed by reduction of the nitro group. The synthesis of related N-arylpiperazine derivatives often relies on these robust coupling methodologies. nih.gov For instance, the synthesis of the drug Avapritinib involves coupling N-Boc-piperazine with an activated pyrimidine (B1678525) ring via an SNAr reaction. nih.gov

| Reactant 1 | Reactant 2 | Method | Product |

| Piperazine | 1-Chloro-2-propylbenzene | Buchwald-Hartwig Amination | 1-(2-Propylphenyl)piperazine |

| Piperazine | 1-Fluoro-2-nitro-3-propylbenzene | Nucleophilic Aromatic Substitution (SNAr) | 1-(2-Nitro-3-propylphenyl)piperazine |

| Aniline | Bis(2-chloroethyl)amine | Ring Formation | 1-Phenylpiperazine (B188723) (analogue) |

Advanced Synthetic Strategies for Complex Piperazine Architectures

Beyond simple substitution, advanced strategies are employed to create more complex and functionally diverse piperazine-containing molecules.

Orthogonal functionalization is key to creating unsymmetrically substituted piperazines, where each nitrogen atom can be modified independently. A common strategy involves mono-protection of piperazine (e.g., with a Boc group), followed by functionalization of the free nitrogen, deprotection, and subsequent reaction at the second nitrogen.

A more advanced approach focuses on creating N,N'-unsymmetrically functionalized piperazines for specific applications like bioorthogonal labeling. nih.gov In one such method, piperazine is first mono-acylated. The second nitrogen is then alkylated with a reagent containing a bioorthogonal handle, such as an alkyne or an azide (B81097). nih.gov This creates a versatile building block ready for further specific conjugation reactions. nih.gov Another aspect of advanced derivatization is the direct C–H functionalization of the piperazine ring's carbon skeleton. mdpi.comnsf.gov This challenging transformation allows for the introduction of substituents at positions other than the nitrogen atoms, significantly expanding the structural diversity of piperazine derivatives. mdpi.comnsf.gov For analytical purposes, piperazine can be derivatized with reagents like ethyl chloroformate or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to create derivatives suitable for chromatographic analysis. nih.govjocpr.comresearchgate.net

Click chemistry, defined by its efficiency and selectivity, has become a powerful tool in medicinal chemistry. wikipedia.orgijpsjournal.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole ring that can act as a linker or a bioisostere. wikipedia.orgresearchgate.net

This methodology has been applied to the synthesis of complex piperazine derivatives. researchgate.netnih.gov For example, piperazine can be functionalized with an azide or a terminal alkyne. This "clickable" piperazine can then be conjugated to another molecule bearing the complementary functionality, such as a sugar, to create glycoconjugates. nih.gov This modular approach allows for the rapid assembly of novel molecular architectures. The synthesis of piperazine-triazole derivatives has been employed to create hybrid molecules combining the pharmacophores of different drugs, demonstrating the utility of click chemistry in drug discovery. researchgate.net

| Reaction Type | Description | Application Example |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org | Linking a piperazine moiety to a sugar molecule to form a glycoconjugate. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne. wikipedia.org | Used for bioconjugation in living systems where copper toxicity is a concern. wikipedia.org |

Enantioselective Synthesis and Chiral Resolution of Piperazine Derivatives

While 1-(2-propylphenyl)piperazine itself is achiral, many bioactive piperazine derivatives possess stereocenters on the carbon framework of the heterocycle. The synthesis of single enantiomers is critical, as different enantiomers of a chiral drug can have vastly different biological activities. rsc.org

Significant progress has been made in the asymmetric synthesis of carbon-substituted piperazines. rsc.orgnih.gov Methods include catalytic enantioselective reactions, such as the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones to create α-tertiary centers. nih.gov Another strategy involves asymmetric lithiation of an N-Boc piperazine using a chiral ligand like sparteine, followed by trapping the lithiated intermediate with an electrophile. acs.org Syntheses can also begin from the "chiral pool," using readily available enantiopure starting materials like amino acids or (R)-(-)-phenylglycinol to construct the chiral piperazine core. nih.gov

For cases where an asymmetric synthesis is not feasible, chiral resolution of a racemic mixture is employed. This is commonly achieved using chiral chromatography, where the enantiomers are separated on a chiral stationary phase, such as cellulose (B213188) or amylose (B160209) derivatives. nih.gov For example, a series of 1,4-disubstituted piperazine derivatives were successfully resolved using chiral stationary phases like Chiracel OD and Chiralpak AD. nih.gov

Molecular Architecture and Conformational Dynamics

Detailed Conformational Analysis of 1-(2-Propylphenyl)piperazine and Related Structures

The conformational landscape of 1-(2-propylphenyl)piperazine is largely defined by the piperazine (B1678402) ring, which predominantly adopts a chair conformation. This is a well-established characteristic for piperazine and its derivatives, as it minimizes torsional strain and steric hindrance. In this chair conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For the N-H group on the unsubstituted nitrogen, the equatorial position is generally favored, a preference also observed in similar heterocyclic systems like piperidine.

Molecular modeling studies on analogous compounds, such as 1-(2-pyrimidinyl)piperazine derivatives, have been employed to determine preferred conformations. epa.gov These studies often reveal that extended conformations are favored in solution. nih.gov For 1-(2-propylphenyl)piperazine, the propyl group itself has conformational flexibility, with different staggered arrangements of its C-C bonds being possible. The most stable conformation will be the one that minimizes steric clashes between the propyl group and the piperazine ring.

Table 1: Predicted Conformational Parameters for 1-(2-Propylphenyl)piperazine

| Parameter | Predicted Value/State | Basis of Prediction |

| Piperazine Ring Conformation | Chair | General for piperazine derivatives nist.govchemspider.com |

| N-H Orientation | Equatorial | Infrared spectral and dipole moment measurements on related piperazines |

| Phenyl-Piperazine Dihedral Angle | Non-coplanar (~20-60°) | Steric hindrance from ortho-propyl group and data from related 1-arylpiperazines nih.gov |

| Propyl Group Conformation | Staggered | Minimization of torsional strain |

Elucidation of Molecular Interactions and Coordination Complexes Involving Piperazine Moieties

The piperazine moiety in 1-(2-propylphenyl)piperazine possesses two nitrogen atoms that can participate in various non-covalent interactions, most notably hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors.

In the solid state, particularly in the form of salts, 1-arylpiperazine derivatives are known to form extensive hydrogen bonding networks. For example, in the crystal structures of salts of 4-phenylpiperazine, N-H···O hydrogen bonds are commonly observed, linking the piperazinium cation to the counter-anion. chemeo.com These interactions play a crucial role in the stabilization of the crystal lattice. It is highly probable that 1-(2-propylphenyl)piperazine, when protonated, would form similar strong hydrogen bonds with suitable acceptor anions.

Beyond simple hydrogen bonding, the nitrogen atoms of the piperazine ring can coordinate to metal centers, forming coordination complexes. The synthesis of metal complexes with piperazine-based ligands has been reported, demonstrating the versatility of the piperazine scaffold in coordination chemistry. The coordination can lead to the formation of various architectures, from discrete mononuclear complexes to extended polymeric structures. The specific coordination mode would depend on the metal ion, the counter-anion, and the steric and electronic properties of the 1-(2-propylphenyl)piperazine ligand.

Table 2: Potential Molecular Interactions and Coordination Behavior

| Interaction/Complex Type | Description | Key Atoms Involved |

| Hydrogen Bonding (Donor) | The N-H group donates a proton to a suitable acceptor. | N-H, Acceptor atom (e.g., O, N) |

| Hydrogen Bonding (Acceptor) | The lone pair of electrons on the nitrogen atoms accepts a proton. | N, Donor atom (e.g., O-H, N-H) |

| Coordination to Metal Ions | The nitrogen lone pairs can form coordinate bonds with metal centers. | N, Metal ion (e.g., Cu(II), Zn(II)) |

| van der Waals Forces | Dispersion forces contribute to intermolecular packing. | All atoms |

Theoretical Investigations of Electronic Structure and Reactivity Descriptors

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 1-(2-propylphenyl)piperazine. By calculating various molecular orbitals and electronic properties, insights into the molecule's behavior in chemical reactions can be gained.

A key aspect of such studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For 1-(2-propylphenyl)piperazine, the HOMO is expected to be localized primarily on the electron-rich piperazine nitrogen atoms and the phenyl ring, while the LUMO would likely be distributed over the aromatic system.

Reactivity descriptors derived from DFT calculations, such as the molecular electrostatic potential (MEP) and Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, with negative potential regions (typically around the nitrogen atoms) indicating sites susceptible to electrophilic attack, and positive potential regions indicating sites prone to nucleophilic attack. Fukui functions provide a more quantitative measure of the change in electron density at a particular site upon the addition or removal of an electron, thereby identifying the most reactive centers. For 1-(2-propylphenyl)piperazine, the secondary amine nitrogen is expected to be a primary site for electrophilic attack.

Table 3: Theoretical Reactivity Descriptors for 1-(2-Propylphenyl)piperazine (Illustrative)

| Descriptor | Predicted Characteristics | Implication for Reactivity |

| HOMO Energy | Relatively high | Good electron donor (nucleophilic) |

| LUMO Energy | Relatively low | Can act as an electron acceptor (electrophilic) |

| HOMO-LUMO Gap | Moderate | Indicative of moderate chemical reactivity |

| Molecular Electrostatic Potential | Negative potential around nitrogen atoms | Susceptible to electrophilic attack at nitrogen centers |

| Fukui Functions | High values on piperazine nitrogens | Nitrogens are the most reactive sites for electrophilic attack |

Biological Activities and Preclinical Pharmacological Investigations

Modulatory Effects on Neurotransmitter Systems and Receptors

Agonist/Antagonist Actions at Gamma-Aminobutyric Acid (GABA) Receptors

No specific data is available in the scientific literature regarding the agonist or antagonist actions of "Piperazine, 1-(2-propylphenyl)-" at GABA receptors. While some piperazine (B1678402) derivatives are known to interact with the GABAergic system, the specific effects of the 2-propylphenyl substitution are uncharacterized.

Interaction with Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin)

Information detailing the interaction of "Piperazine, 1-(2-propylphenyl)-" with dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters is not available. Studies on other 1-phenylpiperazine (B188723) analogs have shown varying degrees of affinity and inhibition of these transporters, but data for the 2-propylphenyl derivative is absent.

Antagonism of Kappa Opioid Receptors

There are no published preclinical investigations into the antagonistic properties of "Piperazine, 1-(2-propylphenyl)-" at kappa opioid receptors. Although certain piperazine-containing compounds have been explored as kappa opioid receptor antagonists, the specific activity of this compound has not been reported.

Modulation of Dopamine D1 Receptors

The modulatory effects of "Piperazine, 1-(2-propylphenyl)-" on dopamine D1 receptors have not been documented in the scientific literature.

Antagonism of Serotonin 5-HT3 and 5-HT6 Receptors

Specific data on the antagonist activity of "Piperazine, 1-(2-propylphenyl)-" at serotonin 5-HT3 and 5-HT6 receptors is not available. While the broader class of piperazine derivatives includes compounds with activity at these receptors, information specific to the 2-propylphenyl analog is lacking.

Inhibition of Human Equilibrative Nucleoside Transporters

There is no research available on the inhibitory effects of "Piperazine, 1-(2-propylphenyl)-" on human equilibrative nucleoside transporters (hENTs).

Enzyme Inhibition Profiles and Biochemical Target Engagement

Topoisomerase Inhibition Mechanisms

No studies were found that investigated the inhibitory effects of Piperazine, 1-(2-propylphenyl)- on topoisomerase enzymes. Therefore, its mechanism of action in this context, if any, is unknown.

Inhibition of Other Key Enzymes in Disease Pathways (e.g., LOX, AChE, BChE)

There is no available scientific literature describing the in vitro or in vivo inhibition of lipoxygenase (LOX), acetylcholinesterase (AChE), or butyrylcholinesterase (BChE) by Piperazine, 1-(2-propylphenyl)- .

Anti-infective and Antiparasitic Efficacy Studies

Antibacterial Potency and Mechanisms

No data has been published on the antibacterial potency or the mechanisms of action of Piperazine, 1-(2-propylphenyl)- against any bacterial strains.

Antileishmanial Activity

The potential antileishmanial activity of Piperazine, 1-(2-propylphenyl)- has not been reported in the scientific literature.

Antiviral Properties (e.g., Anti-HCV)

There are no published studies on the antiviral properties of Piperazine, 1-(2-propylphenyl)- , including any activity against the Hepatitis C virus (HCV).

Insufficient Data Available for "Piperazine, 1-(2-propylphenyl)-"

Following a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound "Piperazine, 1-(2-propylphenyl)-" to generate the requested article based on the provided outline.

The performed searches for the biological activities of this specific compound did not yield relevant results pertaining to its antineoplastic, antiproliferative, anxiolytic, sedative-hypnotic, or psychostimulant effects. While there is a substantial body of research on the pharmacological activities of the broader class of piperazine derivatives, the explicit data for "Piperazine, 1-(2-propylphenyl)-" is not present in the available literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections focusing solely on "Piperazine, 1-(2-propylphenyl)-". Generating content would require extrapolation from related but distinct molecules, which would violate the specific constraints of the request.

Structure Activity Relationship Sar Elucidation

Identification of Pharmacophoric Features Critical for Biological Activity

The biological activity of arylpiperazine derivatives, including 1-(2-propylphenyl)piperazine, is largely defined by a set of key pharmacophoric features. A typical pharmacophore model for these compounds includes the arylpiperazine moiety itself, which is crucial for interaction with various receptors. researchgate.netnih.gov

The essential components of the arylpiperazine pharmacophore are:

The Aryl Group: This group, in this case, a 2-propylphenyl substituent, plays a significant role in receptor recognition and affinity. The nature and position of substituents on this aromatic ring are critical. nih.govnih.gov

A Flexible Linker/Side Chain: Often, a flexible alkyl chain is attached to the N4 position of the piperazine (B1678402) ring, connecting it to a terminal functional group. nih.govnih.gov The length and composition of this linker are critical for optimal interaction with the receptor binding pocket. nih.govnih.gov

For instance, in the context of sedative-hypnotic activity, a pharmacophore model for 1-(2-pyrimidinyl)piperazine derivatives was proposed to consist of 11 features that define the ligand's binding to its hypothetical receptor. nih.gov Docking studies on 5-HT1A receptor ligands have shown that the arylpiperazine portion often interacts with transmembrane helices, while the protonated nitrogen of the piperazine ring forms a crucial salt bridge with acidic residues like Aspartic acid (Asp 116). researchgate.net

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the 1-(2-propylphenyl)piperazine scaffold have provided significant insights into how different substituents affect biological efficacy and receptor selectivity.

Aromatic Ring Substitutions: The position and nature of substituents on the phenyl ring are critical determinants of activity. nih.gov

Ortho-Position: For many arylpiperazines targeting aminergic GPCRs like 5-HT1A and α1-adrenergic receptors, substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both receptors. nih.govacs.org The presence of the propyl group at the ortho-position in 1-(2-propylphenyl)piperazine is a key feature.

Meta-Position: The meta position appears to be important for differentiating between receptor subtypes, such as 5-HT1A and α1 receptors. The 5-HT1A receptor can often accommodate bulkier substituents at this position compared to the more sterically restricted α1 receptor. nih.govacs.org

Para-Position: This position generally has limited space for substituents in the binding sites of both 5-HT1A and α1 receptors. nih.govacs.org

The introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on the phenyl ring has been shown to enhance the anti-tumor activity of some piperazine-based compounds. nih.gov For example, in a series of 1,2-benzothiazine derivatives, compounds bearing a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety showed the most potent cytotoxic activity. mdpi.com

Piperazine N4-Substitutions: The substituent at the N4 position of the piperazine ring significantly influences the compound's pharmacological profile. N4-substitution can enhance affinity for certain receptors, like the 5-HT1A site, while decreasing it for others. nih.gov For example, attaching a phthalimido or benzamido group via a four-methylene unit spacer to the N4-position of 1-arylpiperazines resulted in high-affinity ligands for 5-HT1A receptors. nih.gov

The following table summarizes the impact of various substitutions on the activity of arylpiperazine analogues based on findings from multiple studies.

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Target/Assay | Reference |

| Phenyl Ring (Ortho) | Group with negative potential | Favorable for affinity | 5-HT1A, α1 Receptors | nih.gov |

| Phenyl Ring (Meta) | Bulky substituents | Tolerated by 5-HT1A, restricted by α1 | 5-HT1A, α1 Receptors | nih.gov |

| Phenyl Ring | Electron-withdrawing groups (e.g., Cl) | Enhanced anti-tumor activity | Cancer cell lines | nih.gov |

| Piperazine N4 | Phthalimido or benzamido via C4 linker | High affinity | 5-HT1A Receptor | nih.gov |

| Agonist Moiety | Functionalization of hydroxyl/amino groups | Loss of agonist potency | D2/D3 Receptors | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2-Propylphenyl)piperazine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their biological activities. longdom.org This approach has been applied to arylpiperazine derivatives to understand the key factors driving their pharmacological effects and to predict the activity of new analogues. nih.govnih.gov

For a series of aryl alkanol piperazine derivatives studied for antidepressant activities, 2D-QSAR models were developed. nih.gov These models revealed that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (S_sssCH, Jurs-PNSA-3) were major influencers of 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov In contrast, descriptors like the Highest Occupied Molecular Orbital (HOMO) energy, principal moment of inertia (PMI-mag), and nitrogen atom properties (S_sssN) were key for noradrenaline (NA) reuptake inhibition. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have provided further insights into the steric and electrostatic requirements for receptor binding. nih.govacs.org For hydantoin-phenylpiperazine derivatives, CoMFA models highlighted that:

Steric and electrostatic fields are crucial for modulating binding to 5-HT1A and α1 receptors. nih.govacs.org

Substitution at the ortho-position with an electronegative group enhances affinity for both receptors. nih.gov

The meta-position is a key determinant for 5-HT1A/α1 selectivity, with the α1 receptor having more stringent steric limitations. nih.gov

In another study on cytotoxic arylpiperazinyl fluoroquinolones, QSAR analysis showed that cytotoxicity was predominantly controlled by electronic, steric, and hydrophobic factors. researchgate.net Similarly, QSAR models for mTORC1 inhibitors based on a piperazine scaffold identified descriptors like the Lowest Unoccupied Molecular Orbital (ELUMO) energy, electrophilicity index (ω), and molar refractivity (MR) as being significantly correlated with inhibitory activity. mdpi.com

Rational Design and Optimization Strategies for Piperazine-Based Lead Compounds

The insights gained from SAR and QSAR studies are instrumental in the rational design and optimization of new lead compounds based on the piperazine scaffold. nih.govnih.gov The arylpiperazine framework is a versatile template for designing CNS drugs. nih.govnih.gov

Optimization strategies often involve:

Molecular Hybridization: This strategy combines pharmacophoric fragments from different active molecules to create a new hybrid compound with potentially improved properties. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate affinity and selectivity. For example, introducing heterocyclic rings to mimic catechol hydroxyl groups has been explored to enhance selectivity for dopamine (B1211576) D3 versus D2 receptors. nih.gov

Blocking Metabolic Sites: Introducing atoms like fluorine at metabolically labile positions can block metabolism, thereby improving the pharmacokinetic profile of a compound. acs.org

Structure-Based Design: When the 3D structure of the target receptor is known, molecular docking can be used to design ligands that fit optimally into the binding site. nih.govresearchgate.net This approach was used to design phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents targeting topoisomerase II. nih.govmdpi.com

One example of rational design involved creating new arylpiperazine derivatives with a specific affinity profile for serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors for potential use in treating psychosis. nih.gov These designs incorporated structural fragments with known antioxidant properties to address oxidative stress associated with the condition. nih.gov Similarly, lead optimization of a piperazine pyridazinone series of glucan synthase inhibitors focused on improving pharmacokinetic profiles, leading to compounds with enhanced in vitro potency. nih.gov

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like those in the 1-arylpiperazine class. irjweb.commdpi.com These methods provide insights into the molecular structure, reactivity, and stability. colab.ws

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally indicates higher reactivity and polarizability. nih.gov For instance, in a study of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, providing a quantitative measure of its chemical reactivity. irjweb.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. mdpi.com These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets. colab.ws For 1-arylpiperazine derivatives, the nitrogen atoms of the piperazine (B1678402) ring are typically identified as key nucleophilic centers. colab.ws

Table 1: Representative Quantum Chemical Parameters for Phenylpiperazine Analogs

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -5.0 eV | Correlates with electron-donating ability |

| LUMO Energy | -1.0 to 0.0 eV | Correlates with electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 1.5 to 4.0 Debye | Measures overall polarity of the molecule |

Note: These values are illustrative and can vary significantly based on the specific molecular structure and computational method used.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. jetir.org This method is extensively used in virtual screening and lead optimization. jetir.org For the 1-arylpiperazine class, docking studies have been crucial in understanding their interactions with various G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net

In these simulations, the ligand is placed into the binding site of the receptor, and various conformations are sampled. A scoring function then estimates the binding energy for each pose. For example, in studies of arylpiperazine derivatives targeting serotonin receptors, docking simulations have revealed that the piperazine nitrogen often forms a critical charge-assisted hydrogen bond with a conserved aspartate residue in the third transmembrane helix of the receptor. mdpi.com The aryl substituent, such as the 2-propylphenyl group, typically occupies a deeper, often hydrophobic, pocket within the binding site. mdpi.com

Researchers often design and dock a series of derivatives to understand structure-activity relationships (SAR). nih.gov For instance, a study on phenylpiperazine derivatives designed as potential anticancer agents used molecular docking to examine binding patterns with topoisomerase II, revealing key interactions that could inform the design of more potent inhibitors. mdpi.com

Table 2: Example Docking Results for an Arylpiperazine Ligand at a Serotonin Receptor

| Parameter | Value | Description |

| Docking Score | -9.5 kcal/mol | Estimated binding free energy; more negative is better. |

| Key Interacting Residues | ASP116, SER199, PHE340 | Amino acids in the receptor's active site forming crucial bonds. |

| Hydrogen Bonds | 1 (with ASP116) | Number of hydrogen bonds formed between ligand and receptor. |

| Hydrophobic Interactions | TRP336, PHE341 | Non-polar interactions contributing to binding stability. |

Note: This table presents hypothetical data representative of a typical docking study.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex and to analyze the dynamics of their interactions in a simulated physiological environment. youtube.comresearchgate.net

In a typical MD simulation of a 1-arylpiperazine ligand bound to its receptor, the system is solvated in a water box with ions to mimic cellular conditions. frontiersin.org The simulation then calculates the trajectory of every atom over a period of nanoseconds or even microseconds. Key analyses performed on the resulting trajectory include:

Root-Mean-Square Deviation (RMSD): This metric tracks the conformational changes of the protein and ligand over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the binding site can indicate instability, while stable regions may be critical for ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, providing insight into the most persistent and important interactions.

MD simulations have been instrumental in validating docking poses and understanding the subtle conformational changes that occur upon ligand binding in various systems, including those involving protein-RNA complexes. nih.gov

In Silico Screening and Virtual Compound Library Design

In silico screening, or virtual screening, is a computational approach used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. researchgate.net This method is a cost-effective way to identify novel hit compounds for drug discovery programs. The 1-arylpiperazine scaffold is frequently identified in such screens due to its favorable properties for binding to CNS targets. jetir.org

The process often begins with a known active compound or a receptor structure. A large virtual library, which can contain millions of compounds, is then computationally filtered based on various criteria, such as molecular properties (Lipinski's Rule of Five), pharmacophore matching, and docking scores. For example, a high-throughput virtual screening of 16.3 million piperazine-cored compounds was performed to identify potential HIV-1 entry inhibitors targeting the gp120 glycoprotein. biorxiv.org

Furthermore, virtual libraries can be specifically designed around a core scaffold like 1-arylpiperazine. biorxiv.org By systematically modifying substituents on the aryl ring and the piperazine nitrogen, chemists can create a focused library of related compounds. This library can then be screened in silico to prioritize the synthesis of the most promising candidates, accelerating the drug discovery cycle. mdpi.com

Pharmacophore Design and Comparative Molecular Field Analysis (CoMFA)

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. mdpi.com A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. frontiersin.org

For a series of active 1-arylpiperazine derivatives, a ligand-based pharmacophore model can be generated by aligning the molecules and identifying the common features responsible for their activity. For example, a pharmacophore model for α1A-adrenoceptor antagonists based on N-Aryl piperazines identified one positive nitrogen center, one donor atom, two acceptor atoms, and two hydrophobic groups as key features. nih.gov This model can then be used as a 3D query to screen compound databases for new molecules that fit the required spatial arrangement. sapub.org

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that provides a more detailed understanding of the SAR. nih.gov In CoMFA, aligned molecules are placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. The resulting models produce contour maps that highlight regions where bulky groups or specific electrostatic charges would increase or decrease biological activity, providing a detailed roadmap for lead optimization. A CoMFA model for N-Aryl piperazine antagonists yielded a cross-validated q² value of 0.735, indicating a valid and predictive model. nih.gov

Analytical Methodologies for Research and Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of "Piperazine, 1-(2-propylphenyl)-", providing the means to separate it from complex mixtures and quantify its presence. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often in conjunction with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a versatile technique for the analysis of phenylpiperazine derivatives. The method's adaptability allows for the use of various stationary and mobile phases to achieve optimal separation. For piperazine (B1678402) compounds, which may lack a strong chromophore, derivatization is a common strategy to enhance detection by UV-Vis spectrophotometers. For instance, reaction with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can form a UV-active derivative, enabling detection at low levels. jocpr.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is frequently employed, using C18 columns. nih.govgoogle.com Method parameters are optimized to ensure robust separation, good peak shape, and reliable retention times. researchgate.net Validation of HPLC methods typically assesses linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure the method is fit for its intended purpose. jocpr.comnih.govceon.rs

Table 1: Example HPLC Parameters for Phenylpiperazine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Octadecylsilane (C18) bonded silica (B1680970) gel | nih.govgoogle.com |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer solution | google.comnih.gov |

| Detection | UV at 254 nm | google.com |

| Flow Rate | 1.0 mL/min | jocpr.comgoogle.com |

| Column Temp. | 30-35°C | jocpr.comgoogle.com |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful tool for the analysis of piperazine derivatives, particularly when coupled with a mass spectrometer. GC separates compounds based on their volatility and interaction with the stationary phase. For piperazine analysis, a common setup involves a non-polar capillary column, such as a DB-5ms (5% phenyl/95% dimethylpolysiloxane). scholars.directrsc.org

Method validation for GC applications includes establishing linearity, sensitivity (LOD and LOQ), and extraction efficiency from various matrices. scholars.direct The technique has proven effective for the simultaneous detection and quantification of multiple piperazine derivatives in clinical and forensic contexts. scholars.directrsc.org

Table 2: Typical GC Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | scholars.direct |

| Injector Temp. | 250°C (Splitless mode) | scholars.directresearchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Oven Program | Initial temp 100°C, ramped to 290°C | unodc.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | scholars.directresearchgate.net |

Hyphenated Techniques (LC-MS, GC-MS, MS/MS, HRMS) for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive analysis of "Piperazine, 1-(2-propylphenyl)-".

GC-MS combines gas chromatography with mass spectrometry, providing not only retention time data but also mass spectra that serve as a chemical fingerprint for identification. scholars.directunodc.org This method is highly sensitive and specific, making it suitable for trace analysis and the characterization of piperazine-based drugs in various samples. scholars.directrsc.org

LC-MS , and particularly its tandem version LC-MS/MS , offers exceptional sensitivity and selectivity for quantifying compounds in complex biological matrices like plasma. nih.govnih.govmdpi.com By using techniques like electrospray ionization (ESI), the analyte is ionized before entering the mass spectrometer. Multiple Reaction Monitoring (MRM) mode can be used to monitor specific precursor-to-product ion transitions, significantly increasing the signal-to-noise ratio and providing very low limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS), such as LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), provides highly accurate mass measurements, which further aids in the confirmation of elemental composition and structural elucidation. nih.gov

These hyphenated methods are crucial for pharmacokinetic studies, impurity profiling, and metabolism research, allowing for the detection of analytes at nanogram-per-milliliter (ng/mL) levels or even lower. nih.govnih.gov

Spectroscopic and Diffraction-Based Structural Elucidation

Spectroscopic methods are vital for determining the molecular structure of "Piperazine, 1-(2-propylphenyl)-". Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a compound like "Piperazine, 1-(2-propylphenyl)-", ¹H NMR would reveal signals corresponding to the aromatic protons on the propylphenyl group, the aliphatic protons of the propyl chain, and the protons on the piperazine ring. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals allow for the precise assignment of each proton to its position in the molecule. For example, protons on the piperazine ring typically appear as complex multiplets in the aliphatic region of the spectrum. researchgate.netchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the number of carbon atoms and their chemical environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For "Piperazine, 1-(2-propylphenyl)-", key absorption bands would include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region. niscpr.res.in

C-H stretching (aliphatic): Strong bands appearing in the 3000-2850 cm⁻¹ region, corresponding to the propyl group and the piperazine ring. niscpr.res.in

N-H stretching: If the piperazine ring has a secondary amine (N-H), a band would be expected in the 3500-3300 cm⁻¹ region. niscpr.res.in

C-N stretching: These vibrations are typically observed in the 1250-1020 cm⁻¹ range. niscpr.res.inresearchgate.net

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. niscpr.res.in

These characteristic absorption bands provide confirmatory evidence for the presence of the key structural components of the molecule. chemicalbook.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information regarding bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute stereochemistry, a critical aspect in pharmaceutical sciences where enantiomers can exhibit significantly different pharmacological activities. nih.govnih.gov

The process of X-ray crystallography involves several key stages: the growth of a high-quality single crystal of the compound of interest, the diffraction of X-rays by the crystal lattice, the collection of diffraction data, and the subsequent solution and refinement of the crystal structure. nih.gov The resulting electron density map is interpreted to build a model of the molecule's structure.

In the context of substituted piperazine derivatives, X-ray crystallography has been instrumental in elucidating their conformational preferences and intermolecular interactions. For instance, studies on compounds like 1-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate have shown that the piperazine ring typically adopts a chair conformation. nih.gov This conformation is the most stable arrangement for a six-membered ring, minimizing steric strain. The analysis of the crystal structure of such derivatives also reveals intricate networks of hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. nih.gov

A common metric used in the determination of absolute configuration is the Flack parameter, which is refined during the crystallographic analysis. nih.gov A value close to zero for a non-centrosymmetric crystal structure provides confidence in the assigned absolute stereochemistry.

Hypothetical Crystallographic Data for Piperazine, 1-(2-propylphenyl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1289 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.12 |

| R-factor (%) | 4.5 |

| Flack Parameter | 0.05(3) |

This table presents hypothetical data for illustrative purposes.

Method Validation and Performance Characteristics in Analytical Chemistry

Method validation is a crucial process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net It ensures the reliability, reproducibility, and accuracy of analytical data. For a compound like Piperazine, 1-(2-propylphenyl)-, analytical methods would be required for various purposes, including quality control of the bulk drug substance, determination in biological matrices, and stability testing. The validation of these methods is performed according to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.net

The performance characteristics of an analytical method are evaluated through a series of validation parameters. These typically include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. jocpr.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured. jocpr.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com Repeatability considers precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the variations within a laboratory (different days, analysts, or equipment).

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. jocpr.com

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com

For the analysis of piperazine derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques. hakon-art.comresearchgate.net The validation of these methods would involve a comprehensive evaluation of the aforementioned parameters.

Typical Method Validation Parameters for an HPLC Assay of Piperazine, 1-(2-propylphenyl)-

| Parameter | Typical Acceptance Criteria | Example Finding |

| Accuracy | Recovery of 98.0% to 102.0% | 99.5% average recovery across three concentration levels. jocpr.com |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% | RSD of 0.8% for six replicate injections. hakon-art.com |

| Precision (Intermediate) | RSD ≤ 2% | RSD of 1.2% across different days and analysts. jocpr.com |

| Specificity | No interference from placebo or known impurities | Peak purity analysis confirms no co-eluting peaks at the analyte's retention time. hakon-art.com |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | r² of 0.9998 over a concentration range of 50-150% of the nominal concentration. researchgate.net |

| LOD | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL with acceptable precision and accuracy. hakon-art.com |

| Robustness | No significant change in results with varied parameters | System suitability parameters remain within limits with small changes in flow rate, column temperature, and pH. jocpr.com |

This table presents typical values and findings for illustrative purposes based on published data for similar compounds.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Applications for 1-(2-Propylphenyl)piperazine Derivatives

The inherent versatility of the piperazine (B1678402) ring allows for structural modifications that can significantly alter the pharmacological profile of a molecule, leading to a broad spectrum of therapeutic possibilities. nih.gov While historically associated with central nervous system (CNS) applications like antipsychotics and antidepressants, research is now extending into diverse areas such as oncology, pain management, and metabolic diseases. nih.govnih.gov

Derivatives of phenylpiperazine are being actively investigated for a range of new treatments. Recent studies highlight their potential as:

Anticancer Agents: Novel piperazine derivatives are being designed as potent anticancer agents. For example, some analogues have shown the ability to inhibit B-cell lymphoma 2 (BCL2), an important anti-apoptotic protein, suggesting a role in cancer therapy. nih.gov Other research has focused on developing piperazine-containing molecules that inhibit Topoisomerase II or tubulin polymerization, both critical targets in oncology. mdpi.comrsc.org The introduction of a piperazine moiety to natural products like vindoline (B23647) or berberine (B55584) has also been shown to enhance antitumor activity. nih.govmdpi.com

Analgesics: Phenylpiperazine derivatives are being explored as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain perception. One such derivative, L-21, has demonstrated significant analgesic activity in various pain models with a reduced risk of side effects. nih.gov

Metabolic Disease Modulators: A series of novel piperazine agonists for peroxisome proliferator-activated receptors (PPARs) have been developed. nih.gov These compounds, which regulate metabolic homeostasis and possess anti-inflammatory effects, are being considered as potential treatments for liver fibrosis. nih.gov

Antidepressants: The development of multi-target antidepressants continues to be a key area. Vortioxetine, a piperazine derivative, acts on multiple serotonin (B10506) (5-HT) system targets, including the 5-HT transporter (SERT) and various 5-HT receptors, to achieve its therapeutic effect. mdpi.com New derivatives are being designed to target the 5-HT1A receptor and its associated pathways, showing potential for improved antidepressant activity. nih.gov

For 1-(2-propylphenyl)piperazine specifically, the 2-propylphenyl group offers a unique lipophilic and steric profile that can be exploited. Future research will likely focus on synthesizing derivatives that incorporate this moiety into frameworks known to be active against these emerging therapeutic targets. The substitution pattern on the second nitrogen of the piperazine ring will be a key area for modification to optimize potency and selectivity. nih.govnih.gov

Exploration of Uncharted Biological Targets and Pathways

A significant frontier in piperazine research is the identification of novel biological targets and the elucidation of their mechanisms of action. The ability of the piperazine scaffold to interact with a wide range of receptors and enzymes makes it an ideal starting point for drug discovery campaigns. nih.govnih.gov

Current research is pushing the boundaries beyond well-established targets. For instance:

Sigma Receptors: Piperazine-based compounds have been found to have a high affinity for Sigma 1 (S1R) and Sigma 2 (S2R) receptors. nih.gov Computational studies, including docking and molecular dynamics simulations, are being used to understand the specific interactions between these ligands and receptor amino acid residues, guiding the design of more potent and selective modulators. nih.gov

Nuclear Receptors: The discovery that piperazine derivatives can act as pan-PPARs agonists opens up new avenues for treating metabolic diseases like liver fibrosis by targeting nuclear receptors. nih.gov

Enzyme Inhibition: Piperazine derivatives have shown inhibitory activity against various enzymes. For example, certain purine (B94841) nucleobase analogues containing a piperazine moiety have been found to inhibit Src kinase in hepatocellular carcinoma cells. nih.gov The design of novel sulfamethoxazole (B1682508) and 1-(2-fluorophenyl) piperazine derivatives has led to the identification of potent BCL2 inhibitors. nih.gov

The exploration for 1-(2-propylphenyl)piperazine would involve screening against a broad panel of biological targets. High-throughput screening campaigns, combined with computational approaches, could reveal unexpected interactions with proteins involved in disease pathways that have not yet been associated with phenylpiperazines. Understanding how the 2-propylphenyl substitution influences binding affinity and selectivity will be crucial in these exploratory studies.

Advancements in Sustainable and Scalable Synthesis of Piperazine Analogues

The growing demand for piperazine-containing compounds in pharmaceuticals necessitates the development of more efficient, cost-effective, and environmentally friendly synthetic methods. organic-chemistry.orgresearchgate.netnih.gov Green chemistry principles are increasingly being applied to the synthesis of these important heterocycles. nih.govnsf.gov

Key areas of advancement include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green alternative to traditional methods for functionalizing the piperazine ring. nsf.govmdpi.com This technique allows for C-H arylation, vinylation, and alkylation under mild conditions, enabling the synthesis of diverse piperazine derivatives that were previously difficult to access. mdpi.com

Catalytic C-H Functionalization: Methods that directly functionalize the carbon atoms of the piperazine ring are highly sought after, as most existing diversity is at the nitrogen atoms. mdpi.com Protocols like the Stannyl Amine Protocol (SnAP) and CarboxyLic Amine Protocol (CLAP) provide convergent methods for synthesizing C2-substituted piperazines from simple aldehydes. nsf.govmdpi.com Efforts are underway to make these processes catalytic, reducing the need for stoichiometric amounts of metal reagents. mdpi.com

Flow Chemistry: Transitioning synthesis from batch to continuous flow conditions offers advantages in scalability, safety, and efficiency. nsf.gov Flow setups can minimize contact with hazardous reagents and allow for precise control over reaction parameters, leading to improved yields and purity. nsf.gov

Novel Coupling Methods: Palladium-catalyzed methodologies, such as the Buchwald-Hartwig amination, continue to be refined for the efficient synthesis of N-arylpiperazines. mdpi.comorganic-chemistry.org These methods are crucial for coupling the piperazine core to various aromatic systems, a key step in the synthesis of many active pharmaceutical ingredients. mdpi.com

These advanced synthetic strategies will be instrumental in creating libraries of 1-(2-propylphenyl)piperazine analogues for biological screening. By enabling precise control over the structure and stereochemistry of the final compounds, these methods will accelerate the discovery of new drug candidates.

Integration of Artificial Intelligence and Machine Learning in Piperazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify promising drug candidates and predict their properties. astrazeneca.comnih.gov These computational tools are being integrated at every stage of the research and development pipeline, from target identification to lead optimization. mdpi.comnih.gov

In the context of piperazine research, AI and ML can:

Predict Molecular Properties: Machine learning models, particularly graph neural networks, can predict the physicochemical properties, bioactivity, and potential toxicity of novel piperazine derivatives before they are synthesized. astrazeneca.commdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

Identify Novel Drug Candidates: AI algorithms can screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This process, known as virtual screening, significantly accelerates the initial stages of drug discovery. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. nih.gov By learning from existing data, these models can propose novel piperazine structures that are tailored to interact with a specific target while maintaining desirable drug-like characteristics.

Optimize Synthesis Routes: AI can also be applied to retrosynthesis, predicting the most efficient and sustainable pathways to synthesize a target molecule, including complex piperazine analogues.

For 1-(2-propylphenyl)piperazine, AI and ML models can be trained on existing data for other phenylpiperazine derivatives to predict its potential biological activities and guide the design of new analogues. nih.gov By combining computational predictions with experimental validation, researchers can navigate the vast chemical space of piperazine derivatives more effectively, accelerating the journey from a promising compound to a life-saving therapeutic. astrazeneca.com

Q & A

Q. What are the common synthetic routes for 1-(2-propylphenyl)piperazine, and how are reaction conditions optimized?

Answer: The synthesis of 1-(2-propylphenyl)piperazine derivatives typically involves functionalizing the piperazine core with aryl groups via nucleophilic substitution or coupling reactions. Key steps include:

- Aryl Halide Coupling : Reacting piperazine with 2-propylphenyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile .

- Optimization Parameters :

- Solvent Selection : DMF enhances reactivity but may require higher temperatures (80–100°C). Acetonitrile offers milder conditions (40–60°C) .

- Catalysis : Copper(I) iodide or palladium catalysts improve yield in cross-coupling reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity (>95%) .

- Characterization : IR and ¹H/¹³C NMR confirm substitution patterns, while GC-MS or HPLC verifies purity .

Q. Which analytical techniques are validated for detecting and quantifying 1-(2-propylphenyl)piperazine in complex matrices?

Answer: Validated methods include:

- HPLC with Derivatization :

- GC-EI-MS :

- Validation Criteria : Linearity (R² > 0.99), intraday precision (<5% RSD), and recovery rates (85–115%) are critical for regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 1-(2-propylphenyl)piperazine derivatives?

Answer: Contradictions in pharmacological data (e.g., dopamine vs. serotonin transporter affinity) arise from structural nuances. Resolution strategies include:

- Functional Group Analysis :

- In Silico Modeling :

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like 5-HT₂A or DAT. Energy scores (<-8 kcal/mol indicate high affinity) guide structural modifications .

- Dose-Response Studies :

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the selectivity of 1-(2-propylphenyl)piperazine-based compounds?

Answer: SAR strategies focus on:

- Core Modifications :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance metabolic stability and receptor binding .

- Bioisosteric Replacement :

- In Vivo Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.